molecular formula C12H11NO B13561112 3-(Isoquinolin-5-yl)propanal

3-(Isoquinolin-5-yl)propanal

Cat. No.: B13561112
M. Wt: 185.22 g/mol
InChI Key: COUXWTUDXMJXBM-UHFFFAOYSA-N
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Description

3-(Isoquinolin-5-yl)propanal is an organic compound with the molecular formula C12H11NO. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science . The compound features an isoquinoline ring system attached to a propanal group, making it a valuable intermediate in the synthesis of more complex molecules.

Chemical Reactions Analysis

Types of Reactions

3-(Isoquinolin-5-yl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The isoquinoline ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions on the isoquinoline ring.

Major Products Formed

    Oxidation: 3-(Isoquinolin-5-yl)propanoic acid.

    Reduction: 3-(Isoquinolin-5-yl)propanol.

    Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 3-(Isoquinolin-5-yl)propanal is primarily related to its interactions with biological targets such as enzymes and receptors. The isoquinoline ring system can interact with various molecular targets, leading to inhibition or activation of specific pathways. For example, isoquinoline derivatives have been shown to inhibit tyrosinase, an enzyme involved in melanin synthesis . Additionally, they can modulate neurotransmitter receptors, making them potential candidates for neurological research .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

3-isoquinolin-5-ylpropanal

InChI

InChI=1S/C12H11NO/c14-8-2-5-10-3-1-4-11-9-13-7-6-12(10)11/h1,3-4,6-9H,2,5H2

InChI Key

COUXWTUDXMJXBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)CCC=O

Origin of Product

United States

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